The compound can be classified under heterocyclic compounds, specifically as a substituted benzimidazole. It exhibits various pharmacological properties, making it a subject of interest in drug development and research. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 215.65 g/mol .
The synthesis of 5-chloro-3-ethyl-1H-benzimidazol-2-one typically involves the following steps:
These methods are well-documented in organic synthesis literature, emphasizing the importance of controlling reaction conditions to achieve high yields and purity .
The molecular structure of 5-chloro-3-ethyl-1H-benzimidazol-2-one features a benzimidazole ring with an ethyl group at the 3-position and a chlorine atom at the 5-position. The key structural characteristics include:
Crystallographic studies have provided detailed insights into these structural parameters, confirming their relevance in understanding reactivity and interactions with biological targets .
5-Chloro-3-ethyl-1H-benzimidazol-2-one can participate in various chemical reactions:
These reactions are critical for modifying the compound's properties and enhancing its pharmacological profile .
The mechanism of action for compounds like 5-chloro-3-ethyl-1H-benzimidazol-2-one typically involves interactions with specific biological targets such as enzymes or receptors:
Studies have indicated that such compounds often exhibit activity against cancer cells or infectious agents, showcasing their potential as therapeutic agents .
The physical properties of 5-chloro-3-ethyl-1H-benzimidazol-2-one include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions, influencing its application in research and industry .
5-Chloro-3-ethyl-1H-benzimidazol-2-one has several applications in scientific research:
The benzimidazolone core of 5-chloro-3-ethyl-1H-benzimidazol-2-one is efficiently constructed via CDI-mediated cyclocarbonylation of o-phenylenediamine derivatives. CDI serves as a non-toxic phosgene alternative, reacting with amines to form imidazole-carboxylate intermediates that undergo intramolecular cyclization under heat [4] [9]. Flow reactor systems enhance this process by enabling precise temperature control (110–210°C), high-pressure operation (250 psi back-pressure regulator), and reduced residence times (10–100 min). A central composite design (DoE) study optimized critical parameters: 4.2 equivalents of CDI, 210°C, and 33 min residence time achieved 98% yield of the benzimidazolone scaffold—a 58% improvement over batch reflux conditions [1].
Table 1: DoE-Optimized Parameters for CDI Cyclocarbonylation in Flow
Variable | Range | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature (°C) | 110–210 | 210 | ↑ 32% (max vs min) |
CDI Equivalents | 1.1–5.0 | 4.2 | ↑ 25% |
Residence Time (min) | 10–100 | 33 | ↑ 18% |
Solvent System | THF/PEG300 (7:3) | THF/PEG300 (7:3) | ↑ Solubility |
N3-alkylation employs sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the benzimidazolone nitrogen, followed by nucleophilic attack on ethylating agents. CDI-activated intermediates facilitate selective monoalkylation: the imidazolide group enhances electrophilicity at the carbonyl carbon, directing ethyl bromide or iodide to the N3 position. Key considerations include:
Electrophilic chlorination at the C5 position requires careful reagent selection to avoid ring chlorination or hydrolysis. Phosphorus oxychloride (POCl₃) outperforms thionyl chloride (SOCl₂) due to:
Table 2: Chlorination Reagent Comparison
Reagent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
POCl₃ | 110 (reflux) | 4 | 92 | <5% Dialkylated |
SOCl₂ | 70 (reflux) | 6 | 78 | 15–20% Sulfonates |
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 14680-51-4